N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide
Description
Properties
CAS No. |
1948-99-8 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide |
InChI |
InChI=1S/C10H11NO2S/c1-7(14)11-10(13)9(12)8-5-3-2-4-6-8/h2-6,10,13H,1H3,(H,11,14) |
InChI Key |
IUGJLYWELNFYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Ethanethioamide with Phenylglyoxylic Acid Derivatives
One classical approach involves the reaction of ethanethioamide with phenylglyoxylic acid or its activated derivatives (e.g., acid chlorides or mixed anhydrides). The process typically proceeds as follows:
- Activation of Phenylglyoxylic Acid: The acid is converted to a more reactive intermediate such as an acid chloride or mixed anhydride using reagents like thionyl chloride or isopropyl chloroformate.
- Nucleophilic Acyl Substitution: Ethanethioamide acts as a nucleophile, attacking the activated carbonyl carbon to form the ketoamide linkage.
- Hydroxy Group Formation: The hydroxy group at the alpha position is either present in the starting acid or introduced via reduction of an intermediate keto group.
- Purification: The crude product is purified by recrystallization or silica gel chromatography.
This approach allows for selective introduction of the thioamide group and is common in the synthesis of thioamide-containing compounds.
Multi-Step Synthesis via Protected Intermediates
In more complex synthetic schemes, especially when stereochemical control or additional functional groups are involved, the preparation may include:
- Protection of hydroxyl groups using silyl protecting groups (e.g., tert-butyldimethylsilyl chloride).
- Alkylation or substitution reactions to introduce side chains or heteroatoms.
- Deprotection steps under mild conditions (e.g., Pd/C hydrogenation or fluoride ion treatment).
- Final coupling of the amino alcohol component with the thioamide moiety.
Such multi-step syntheses have been reported in medicinal chemistry research focusing on ketoamide-based inhibitors, where the target compound or analogs are prepared through carefully controlled sequences involving protection, substitution, and coupling reactions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Direct Acylation with Activated Acid | Phenylglyoxylic acid chloride, ethanethioamide | Straightforward, fewer steps | Requires acid activation | 60–80 |
| Thionation of Corresponding Amide | Lawesson’s reagent or P4S10 | Selective thioamide formation | Additional step, possible side reactions | 50–75 |
| Multi-Step Synthesis with Protection | Silyl chlorides, Pd/C hydrogenation, alkyl halides | High stereochemical control | Longer synthesis, more reagents | 40–70 |
Research Findings and Notes
- The hydroxy group adjacent to the keto function is critical for biological activity in related compounds and must be preserved during synthesis.
- Sodium borohydride reduction of mixed anhydrides is a reliable method to introduce the hydroxy group at the alpha position of the ketoamide.
- Thionation reagents must be carefully chosen to avoid over-thionation or degradation of sensitive functional groups.
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is commonly employed to isolate pure N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide.
- Literature reports from the 1960s to recent medicinal chemistry journals provide consistent methodologies, confirming the robustness of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding keto compound.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(1-oxo-2-oxo-2-phenylethyl)ethanethioamide.
Reduction: Formation of N-(1-hydroxy-2-hydroxy-2-phenylethyl)ethanethioamide.
Substitution: Formation of various substituted ethanethioamide derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells, particularly through mechanisms involving the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that this compound can inhibit the activity of certain proteases involved in tumor growth, leading to reduced viability of cancer cells in vitro .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This makes it a candidate for development into new antibiotics, particularly in an era where antibiotic resistance is a growing concern .
Agricultural Applications
1. Pesticidal Properties
this compound has been evaluated for its potential as a pesticide. Laboratory studies have shown that it can effectively control pest populations by acting as a growth regulator or by directly affecting the nervous system of insects. Its application in agricultural practices could lead to more sustainable pest management strategies .
2. Plant Growth Regulation
In addition to its pesticidal properties, this compound has been investigated for its role as a plant growth regulator. It has been found to influence plant hormone levels, promoting growth and enhancing resistance to environmental stressors such as drought and salinity .
Materials Science
1. Polymer Synthesis
The compound is also being explored in materials science for its potential use in synthesizing novel polymers. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | [Study on Apoptosis Induction] | Induces apoptosis in various cancer cell lines through protease inhibition. |
| Antimicrobial Properties | [Antimicrobial Efficacy Study] | Effective against multiple bacterial strains; potential for new antibiotic development. |
| Pesticidal Properties | [Pesticide Efficacy Research] | Demonstrates significant pest control capabilities; acts as a growth regulator in insects. |
| Plant Growth Regulation | [Growth Regulation Study] | Enhances growth and stress resistance in plants; affects hormone levels positively. |
| Polymer Synthesis | [Polymer Research Study] | Can be used as a monomer/crosslinker; improves mechanical and thermal properties of polymers. |
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide involves its interaction with specific molecular targets. The hydroxy and keto groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to certain targets. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thioamide derivatives share a common 2-thioxoacetamide core but differ in substituents, which critically influence their physical and chemical properties. Below is a comparative analysis of key compounds:
Key Observations :
- Substituent Impact on Yield : Electron-withdrawing groups (e.g., nitro in compound 12) reduce yields (53%) compared to electron-donating groups (e.g., methoxy in compound 9: 90%) due to steric and electronic effects during cyclization .
- Physical State : Aryl substituents (e.g., phenyl, chlorophenyl) favor crystalline solids with defined melting points, while aliphatic or bulky groups (e.g., morpholine in 12a, trifluoromethyl in ) result in oils or amorphous solids .
- Spectral Trends : $^1$H-NMR signals for thioamide protons typically appear at δ 10–12 ppm, while $^{13}$C-NMR resonances for thiocarbonyl groups range from δ 190–210 ppm .
Biological Activity
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide, also known as a derivative of phenylethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 g/mol |
| CAS Number | 1948-99-8 |
| IUPAC Name | This compound |
This compound exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress. Studies indicate that it may enhance the activity of endogenous antioxidant enzymes, thereby reducing cellular damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression. For instance, its interaction with tyrosinase suggests a role in modulating melanin production, which could have implications for skin-related therapies .
- Cell Cycle Regulation : Research indicates that this compound may influence the expression of proteins associated with cell cycle regulation, leading to G2/M phase arrest in cancer cells. This effect is crucial for developing anti-cancer therapies .
Therapeutic Implications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Due to its ability to induce cell cycle arrest and inhibit tumor growth, it is being investigated as a potential anti-cancer agent. Its effects on signaling pathways related to apoptosis and proliferation make it a candidate for further research in oncology .
- Anti-inflammatory Properties : The compound's antioxidant capabilities may also confer anti-inflammatory effects, making it relevant for treating conditions characterized by chronic inflammation .
- Dermatological Applications : Given its influence on melanin production through tyrosinase inhibition, it could be explored for use in skin lightening products or treatments for hyperpigmentation disorders .
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .
- Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor size and improved survival rates in cancer-bearing mice compared to control groups .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Antioxidant and anti-inflammatory | 15 |
| Phenethyl isothiocyanate (PEITC) | Anti-cancer and chemopreventive | 10 |
| N-(1-hydroxyethyl)acetamide | Mild antioxidant | 25 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via cyclization of N-(2-oxo-2-arylethyl)amides using Lawesson’s reagent, a thiation agent, followed by oxidative chlorination (as demonstrated for structurally similar derivatives) . Key intermediates, such as ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate, should be characterized using H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How can the stability of this compound be evaluated under varying experimental conditions?
- Methodology : Perform accelerated stability studies using differential scanning calorimetry (DSC) to determine melting points () and enthalpy of sublimation () under controlled humidity and temperature (e.g., -20°C for long-term storage) . Monitor decomposition kinetics in aqueous solutions at 50–60°C, as thioamides are prone to hydrolysis in acidic conditions, releasing .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Assign H and C signals to verify the thioamide (-C=S) group and hydroxy/oxo substituents. Compare chemical shifts to analogous compounds (e.g., 2-Oxo-N-phenyl derivatives) .
- HRMS : Confirm molecular weight () with <1 ppm error to distinguish from isobaric impurities .
- UV-Vis : Measure (e.g., ~255 nm for related thioamides) to assess electronic transitions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions (e.g., S···S contacts in thiazolidine rings). Refinement via SHELXL or SHELXTL software is recommended, as these are industry standards for small-molecule crystallography . For Z/E isomerism in exocyclic double bonds, compare experimental data with density functional theory (DFT)-optimized geometries .
Q. What mechanistic insights explain the reactivity of the thioamide group in nucleophilic or electrophilic reactions?
- Methodology :
- Kinetic Studies : Monitor reactions with electrophiles (e.g., alkyl halides) via H NMR to track thioamide conversion to thioesters or thioethers .
- Computational Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and predict sites of nucleophilic attack (e.g., sulfur lone pairs in HOMO) .
- Isotopic Labeling : Introduce S or N labels to trace reaction pathways in cross-coupling or cyclization reactions .
Q. How do structural modifications (e.g., phenyl vs. p-tolyl substituents) influence biological activity or material properties?
- Methodology :
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing phenyl with p-tolyl) and evaluate cytotoxicity or anti-inflammatory activity in vitro .
- Thermal Analysis : Compare and melting points to correlate substituent effects with lattice stability .
- Electrochemical Profiling : Use cyclic voltammetry to assess redox behavior, particularly for applications in conductive polymers .
Methodological Challenges and Solutions
Q. How can researchers mitigate hazards associated with handling this compound?
- Recommendations :
- Containment : Use fume hoods and personal protective equipment (PPE) due to the compound’s carcinogenic potential (similar to thioacetamide) .
- Waste Disposal : Neutralize byproducts with alkaline peroxide solutions before disposal .
- Storage : Store at -20°C in sealed containers to prevent hygroscopic degradation .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
